molecular formula C21H20N4O2S B11016662 2-(1H-indol-1-yl)-N-(2-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}ethyl)acetamide

2-(1H-indol-1-yl)-N-(2-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}ethyl)acetamide

Cat. No.: B11016662
M. Wt: 392.5 g/mol
InChI Key: QGMXWSAHJZEUPY-UHFFFAOYSA-N
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Description

2-(1H-INDOL-1-YL)-N-(2-{[(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)METHYL]SULFANYL}ETHYL)ACETAMIDE is a complex organic compound that features an indole ring, a quinazoline moiety, and a sulfanylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-INDOL-1-YL)-N-(2-{[(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)METHYL]SULFANYL}ETHYL)ACETAMIDE typically involves multi-step organic reactionsCommon reagents used in these reactions include aldehydes, ammonium salts, and various catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(1H-INDOL-1-YL)-N-(2-{[(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)METHYL]SULFANYL}ETHYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the indole and quinazoline moieties.

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce reduced indole derivatives.

Scientific Research Applications

2-(1H-INDOL-1-YL)-N-(2-{[(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)METHYL]SULFANYL}ETHYL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1H-INDOL-1-YL)-N-(2-{[(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)METHYL]SULFANYL}ETHYL)ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function .

Comparison with Similar Compounds

Similar Compounds

    Indole derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole moiety.

    Quinazoline derivatives: Compounds such as gefitinib and erlotinib contain the quinazoline structure.

    Sulfanyl compounds: Molecules like cysteamine and thiourea feature sulfanyl groups.

Uniqueness

2-(1H-INDOL-1-YL)-N-(2-{[(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)METHYL]SULFANYL}ETHYL)ACETAMIDE is unique due to its combination of indole, quinazoline, and sulfanylethyl groups, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research and development .

Properties

Molecular Formula

C21H20N4O2S

Molecular Weight

392.5 g/mol

IUPAC Name

2-indol-1-yl-N-[2-[(4-oxo-3H-quinazolin-2-yl)methylsulfanyl]ethyl]acetamide

InChI

InChI=1S/C21H20N4O2S/c26-20(13-25-11-9-15-5-1-4-8-18(15)25)22-10-12-28-14-19-23-17-7-3-2-6-16(17)21(27)24-19/h1-9,11H,10,12-14H2,(H,22,26)(H,23,24,27)

InChI Key

QGMXWSAHJZEUPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CC(=O)NCCSCC3=NC4=CC=CC=C4C(=O)N3

Origin of Product

United States

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